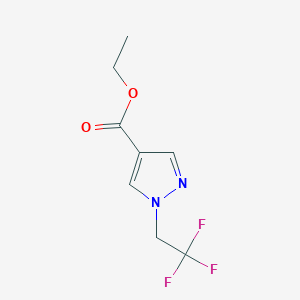

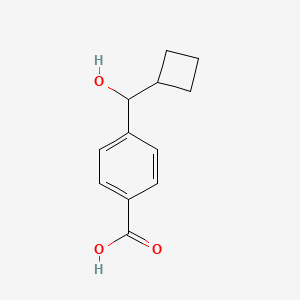

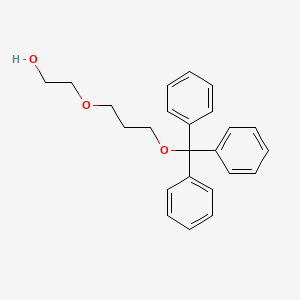

Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate

説明

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “ethyl” and “trifluoroethyl” groups are likely attached to the pyrazole ring, but without a specific structure, it’s hard to say more .

Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the ethyl group could be a site of nucleophilic attack, or the compound could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors like its molecular structure and the presence of functional groups. For example, the trifluoroethyl group could influence the compound’s polarity and boiling point .科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : The compound 2,2,2-Trifluoroethyl Trifluoromethanesulfonate is used in organic synthesis .

- Method of Application : This compound is used as a reagent in various organic reactions. The specific procedures would depend on the reaction being carried out .

- Results or Outcomes : The use of this compound can facilitate certain types of organic reactions, improving yields and selectivity .

-

Scientific Field: Electrochemistry

- Application : Fluorinated solvents, including ones similar to the compound you mentioned, have been studied for their effects on electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries .

- Method of Application : These solvents are incorporated into the electrolyte of the battery, and their effects are studied using various electrochemical techniques .

- Results or Outcomes : The use of these solvents can influence the performance of the battery, including its energy density and cycle life .

-

Scientific Field: Material Science

- Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether is used in the production of polymers .

- Method of Application : This compound is used as a monomer in polymerization reactions. The specific procedures would depend on the type of polymer being synthesized .

- Results or Outcomes : The use of this compound can result in polymers with unique properties, such as high thermal stability and resistance to chemical attack .

-

Scientific Field: Battery Technology

- Application : Battery-grade 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .

- Method of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

- Results or Outcomes : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

-

Scientific Field: Polymer Chemistry

- Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether is used in the production of polymers .

- Method of Application : This compound is used as a monomer in polymerization reactions. The specific procedures would depend on the type of polymer being synthesized .

- Results or Outcomes : The use of this compound can result in polymers with unique properties, such as high thermal stability and resistance to chemical attack .

-

Scientific Field: Battery Technology

- Application : Battery-grade 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .

- Method of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

- Results or Outcomes : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

将来の方向性

特性

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-12-13(4-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPPYAXHMYQLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)

amine](/img/structure/B1473565.png)

![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)